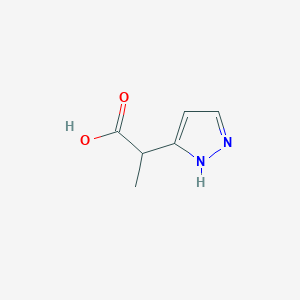

2-(1H-pyrazol-3-yl)propanoic acid

説明

2-(1H-Pyrazol-3-yl)propanoic acid is a heterocyclic carboxylic acid featuring a pyrazole ring substituted at the 3-position with a propanoic acid chain. This compound serves as a versatile scaffold in medicinal chemistry and materials science due to its dual functional groups: the pyrazole moiety (a five-membered aromatic ring with two nitrogen atoms) and the carboxylic acid group. These features enable interactions such as hydrogen bonding and metal coordination, making it valuable in drug design, catalysis, and polymer synthesis.

特性

分子式 |

C6H8N2O2 |

|---|---|

分子量 |

140.14 g/mol |

IUPAC名 |

2-(1H-pyrazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H8N2O2/c1-4(6(9)10)5-2-3-7-8-5/h2-4H,1H3,(H,7,8)(H,9,10) |

InChIキー |

XZDSKXFVPQUCOL-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC=NN1)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method is the cyclization of enaminones with hydrazines, followed by functional group transformations to introduce the propanoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. detailed industrial methods are often proprietary and not publicly disclosed.

化学反応の分析

Types of Reactions

2-(1H-pyrazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the pyrazole ring to pyrazolines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives .

科学的研究の応用

2-(1H-pyrazol-3-yl)propanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

Industry: It is used in the development of agrochemicals and materials with specific properties.

作用機序

The mechanism of action of 2-(1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

類似化合物との比較

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between 2-(1H-pyrazol-3-yl)propanoic acid and related compounds:

Functional and Pharmacological Differences

- Electron-Withdrawing/Donating Groups: The trifluoromethyl group in 3-[5-(1-methyl-1H-pyrazol-3-yl)-...]propanoic acid () enhances metabolic stability and lipophilicity compared to the parent compound, making it suitable for central nervous system (CNS) targets. Conversely, the hydrochloride salt of (2E)-3-(1H-pyrazol-3-yl)prop-2-enoic acid () improves aqueous solubility, critical for formulation .

- Protective Groups: The Boc-protected derivative () is synthetically advantageous, allowing selective modification of the amino group during multi-step reactions, whereas the unprotected carboxylic acid in the parent compound limits its use in acidic environments .

生物活性

2-(1H-pyrazol-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular structure of 2-(1H-pyrazol-3-yl)propanoic acid features a propanoic acid moiety attached to a pyrazole ring. This configuration allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of 2-(1H-pyrazol-3-yl)propanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which modulate the activity of target proteins. This interaction can lead to various biological effects, including:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in metabolic pathways, thereby exerting therapeutic effects.

- Modulation of Receptor Signaling : It can affect receptor pathways linked to pain and inflammation.

Anti-inflammatory and Analgesic Properties

Research indicates that 2-(1H-pyrazol-3-yl)propanoic acid exhibits significant anti-inflammatory and analgesic properties. A study compared its analgesic effects with conventional nonsteroidal anti-inflammatory drugs (NSAIDs) in animal models, revealing comparable efficacy in reducing pain responses induced by acetic acid .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, indicating potential as an antibiotic adjuvant . The following table summarizes the antimicrobial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 31.25 - 125 μM |

| Pseudomonas aeruginosa | 62.5 - 250 μM |

Case Studies

- Analgesic Activity Study : A series of pyrazole derivatives were synthesized and tested for analgesic activity using the acetic acid-induced writhing test. The results indicated that compounds structurally related to 2-(1H-pyrazol-3-yl)propanoic acid exhibited significant analgesic effects, comparable to aspirin .

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of pyrazole derivatives against multi-drug resistant Acinetobacter baumannii. The findings revealed that certain derivatives had potent antibacterial effects, suggesting that modifications to the pyrazole structure could enhance efficacy against resistant strains .

Research Findings

Recent studies have focused on optimizing the synthesis of pyrazole derivatives to enhance their biological activity. For instance, modifications in substituents on the pyrazole ring have led to compounds with improved potency against bacterial pathogens .

Comparison with Similar Compounds

To contextualize the uniqueness of 2-(1H-pyrazol-3-yl)propanoic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(1H-pyrazol-1-yl)propanoic acid | Pyrazole ring at position 1 | Moderate analgesic activity |

| 2-amino-3-(1H-pyrazol-3-yl)propanoic acid | Amino group addition | Enhanced anti-inflammatory properties |

| 5-amino-3-(4-fluorophenyl)-1H-pyrazole | Fluorinated phenyl group | Stronger antibacterial activity |

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-pyrazol-3-yl)propanoic acid?

The compound is typically synthesized via condensation and functional group transformations. For example, pyrazole-containing α-amino acids can be synthesized by coupling pyrazole derivatives with propanoic acid precursors. A regioselective aza-Michael reaction followed by ester hydrolysis (using reagents like sodium borohydride and lithium chloride) has been employed to introduce the pyrazole moiety into the propanoic acid backbone . Alternative routes include adapting pyrrole synthesis protocols, where xylene reflux with chloranil enables cyclization, followed by purification via recrystallization .

Q. How is the crystal structure of 2-(1H-pyrazol-3-yl)propanoic acid determined?

X-ray crystallography using the SHELX system (e.g., SHELXL) is the gold standard for structural elucidation. The software refines small-molecule structures by analyzing diffraction data, even for high-resolution or twinned crystals. Key steps include data collection, phase determination (via direct methods), and iterative refinement of atomic coordinates and displacement parameters .

Q. What analytical techniques validate the purity and identity of this compound?

High-performance liquid chromatography (HPLC) is critical for purity assessment (>98% purity is standard). Nuclear magnetic resonance (NMR) spectroscopy resolves structural ambiguities, particularly for pyrazole ring protons (δ 6.5–7.5 ppm) and propanoic acid carboxyl groups. Mass spectrometry confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like C=O (1700–1720 cm⁻¹) .

Advanced Research Questions

Q. How can stereoselective synthesis of chiral derivatives be achieved?

Chiral derivatives, such as (2S)-2-amino-3-(1H-pyrazol-3-yl)propanoic acid, are synthesized using enantioselective strategies. For example, benzyloxycarbonyl (Cbz) protection of the amino group enables resolution via chiral chromatography. tert-Butoxycarbonyl (Boc) groups can also be introduced to stabilize intermediates during asymmetric synthesis .

Q. What strategies enable regioselective functionalization of the pyrazole ring?

Regioselectivity is controlled through directing groups or reaction conditions. The Mannich reaction, demonstrated with 4-chloro-2-(1H-pyrazol-3-yl)phenol, selectively functionalizes the pyrazole N1 position using methoxymethyl-substituted crown ethers. Electrophilic aromatic substitution (e.g., nitration) at the C5 position is achieved under acidic conditions .

Q. How are computational methods used to resolve contradictions in spectral data?

Density functional theory (DFT) predicts NMR chemical shifts and coupling constants, which are cross-validated with experimental data. For crystallographic discrepancies, software like Olex2 or Mercury visualizes electron density maps to reconcile bond length/angle mismatches .

Q. What are the applications of this compound in coordination chemistry?

The pyrazole-carboxylate moiety acts as a bifunctional ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are characterized by X-ray diffraction and cyclic voltammetry, revealing redox-active behavior relevant to catalysis or material science .

Methodological Considerations

- Synthetic Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH for carboxylate stability (pH 4–6 preferred).

- Crystallization : Use methanol/water mixtures for recrystallization to enhance crystal quality .

- Safety : Handle intermediates (e.g., acyl chlorides) under inert atmospheres and use personal protective equipment (PPE) to mitigate respiratory and dermal hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。